molecular formula C18H27N3S B5821512 4-benzyl-N-cyclohexylpiperazine-1-carbothioamide

4-benzyl-N-cyclohexylpiperazine-1-carbothioamide

Cat. No.: B5821512
M. Wt: 317.5 g/mol
InChI Key: ZKGBVYYMEQRBGS-UHFFFAOYSA-N
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Description

4-benzyl-N-cyclohexylpiperazine-1-carbothioamide is a chemical compound with the molecular formula C18H27N3S It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

The synthesis of 4-benzyl-N-cyclohexylpiperazine-1-carbothioamide typically involves the reaction of 4-cyclohexylpiperazine with benzyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

4-benzyl-N-cyclohexylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or cyclohexyl groups can be replaced by other substituents.

Scientific Research Applications

4-benzyl-N-cyclohexylpiperazine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyl-N-cyclohexylpiperazine-1-carbothioamide involves its interaction with specific molecular targets, such as nucleoside triphosphate diphosphohydrolases. By inhibiting these enzymes, the compound can regulate the levels of nucleotides in the extracellular environment. This regulation is crucial for various physiological processes, including insulin secretion and cellular signaling .

Comparison with Similar Compounds

4-benzyl-N-cyclohexylpiperazine-1-carbothioamide can be compared with other similar compounds, such as:

    1-Cyclohexylpiperazine: This compound is a precursor to various derivatives, including this compound.

    N-benzylpiperazine: Another related compound, N-benzylpiperazine, has a similar benzyl group but differs in its overall structure and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-benzyl-N-cyclohexylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3S/c22-18(19-17-9-5-2-6-10-17)21-13-11-20(12-14-21)15-16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-15H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGBVYYMEQRBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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